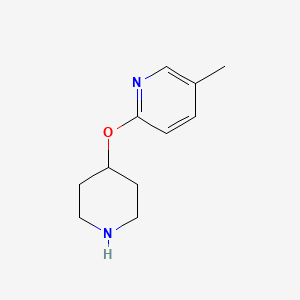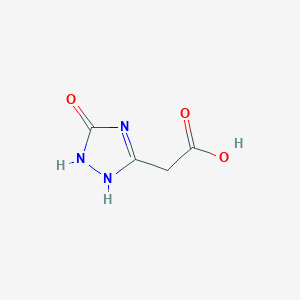
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier 5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific molecular structure and reactivity, which make it suitable for a range of scientific and industrial applications.
Métodos De Preparación
The synthesis of 5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one involves specific synthetic routes and reaction conditions. The preparation methods can vary, but typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but can include a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may have potential applications in the study of biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound may be used in the production of materials or as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share certain structural features or reactivity patterns, but this compound may have distinct properties that make it particularly suitable for specific applications. Some similar compounds include those with related functional groups or similar molecular frameworks.
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-9-8(10-14-11(18)16-15-10)6-13-17(9)7-4-2-1-3-5-7/h1-6H,12H2,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPTVTSKVAEQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NC(=O)NN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NC(=O)NN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)




